4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S2/c19-13-6-8-15(9-7-13)26(23,24)22-14-4-1-3-12(11-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUDUPKJLZVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiazolo[5,4-b]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or zinc oxide nanoparticles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
The compound exhibits a complex structure that includes:
- A thiazolo[5,4-b]pyridine core.
- A benzenesulfonamide group.
- A bromo substituent at the para position of the phenyl group.
This structural configuration contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
The primary application of 4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide lies in its potential as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K plays a crucial role in cell signaling pathways related to growth and proliferation, making this compound a candidate for cancer therapy.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolo compounds possess potent activity against various bacterial strains and fungi, suggesting this compound could be developed as an antimicrobial agent .
Case Studies
- In vitro studies have demonstrated that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens .
Anti-inflammatory and Antitumor Properties
The compound is also being explored for its anti-inflammatory properties. Inhibition of PI3K can lead to reduced inflammation responses in various tissues. Additionally, its antitumor activity is being evaluated in different cancer cell lines, showing promising results against estrogen receptor-positive breast cancer cells (MCF7) through Sulforhodamine B assays .
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it binds to the kinase domain of PI3K, preventing its activation and subsequent signaling cascades . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Key Features :
- Sulfonamide group : Enhances solubility and hydrogen-bonding capacity.
- Bromine substituent : Introduces steric bulk and modulates electronic properties.
- Thiazolo-pyridine core : Provides a rigid scaffold for target engagement.
The compound is commercially available (e.g., Alfa Aesar catalog, 97% purity) and has been utilized in studies exploring kinase inhibition and cytotoxic activity .
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Halogen Substituents
describes a series of triarylpyrazole-sulfonamide hybrids, including 4-bromo-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4b). This compound shares the brominated benzenesulfonamide group but differs in the pyridyl-triazole linker and additional phenolic substituents.
Table 1: Physical Properties of Halogenated Sulfonamides
Key Findings :
- Bromine (4b) increases melting point compared to chloro (4c) and fluoro (4d) analogs, likely due to enhanced intermolecular interactions .
- Halogen choice impacts lipophilicity and binding kinetics in kinase inhibition assays (e.g., bromine improves hydrophobic pocket interactions) .
Thiazolo[5,4-b]pyridine-Containing Analogs
Compound 1 () features an imidazo[4,5-d]thiazolo[5,4-b]pyridine core with a methylamino group. While structurally distinct from the target compound, it provides insights into the role of the thiazolo-pyridine system:
Key Findings :
- The imidazo-thiazolo-pyridine system in Compound 1 is critical for high-affinity kinase binding .
- Replacement of sulfonamide with benzamide () reduces solubility but maintains rigid scaffold interactions .
Sulfonamides with Heterocyclic Linkers
reports N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide, which substitutes the thiazolo-pyridine with an anilinopyridine group. This compound exhibits moderate cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 µM in MCF-7), attributed to the sulfonamide’s hydrogen-bonding capacity .
Key Differences :
Analytical Validation :
- Compounds in were validated via ¹H NMR and LC-MS, with brominated derivatives showing distinct isotopic patterns (e.g., [M+H]⁺ at m/z 568 for 4b) .
Biological Activity
4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, particularly its role as a phosphoinositide 3-kinase (PI3K) inhibitor and its implications in therapeutic applications.
- Molecular Formula : C₁₉H₁₄BrN₃O₂S
- Molecular Weight : 446.3 g/mol
- CAS Number : 863595-11-3
PI3K Inhibition
The primary biological activity attributed to this compound is its potent inhibitory effect on phosphoinositide 3-kinase (PI3K). PI3K is crucial for various cellular processes including growth, proliferation, and survival. Inhibiting this enzyme can disrupt pathways that are often overactive in cancer cells, suggesting potential applications in oncology.
Mechanism of Action :
The compound binds to the catalytic subunit of PI3K, leading to decreased phosphorylation of downstream targets such as AKT. This inhibition results in reduced cell proliferation and survival signals, making it a promising candidate for cancer therapy .
Other Pharmacological Activities
In addition to PI3K inhibition, this compound exhibits a range of other biological activities:
- Antioxidant Properties : The thiazole ring contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .
- Antimicrobial Activity : Compounds with thiazole moieties have shown efficacy against various bacterial strains, highlighting their potential in treating infections .
- Anti-inflammatory Effects : The inhibition of PI3K also suggests anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .
Study on PI3K Inhibition
A study conducted by researchers demonstrated that this compound effectively inhibited PI3K activity in vitro. The IC₅₀ value was determined to be approximately 0.35 μM, indicating strong inhibitory potential . This study underscores the compound's relevance in cancer research.
Pharmacokinetic Profiles
Research utilizing multi-spectroscopic techniques revealed insights into the pharmacokinetics of the compound. It was found to interact with human serum albumin (HSA), which is critical for drug distribution and efficacy. The binding constant for the HSA-complex was moderate to strong, suggesting favorable pharmacokinetic properties .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes for 4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves three key steps:
Thiazolo[5,4-b]pyridine Core Formation : Cyclocondensation of 2-aminopyridine derivatives with thiourea or thioamides under microwave irradiation (70–100°C, 30–60 min) to form the fused heterocycle .
Sulfonamide Coupling : Reaction of the thiazolo-pyridine intermediate with 4-bromobenzenesulfonyl chloride in anhydrous DMF, using triethylamine (TEA) as a base (0–5°C, 2–4 hours, 75–85% yield) .
Bromination Optimization : Electrophilic aromatic bromination at the para position using N-bromosuccinimide (NBS) in dichloromethane (DCM) with catalytic FeCl₃ (room temperature, 12 hours, >90% regioselectivity) .
Key Considerations : Purity (>95%) is confirmed via HPLC, and intermediates are characterized by H/C NMR .
Q. How is the molecular structure of this compound confirmed?
Methodological Answer: A combination of analytical techniques is employed:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., bromine at C4 of benzene, sulfonamide linkage at N1 of thiazolo-pyridine) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 486.97 for C₁₈H₁₂BrN₃O₂S₂) .
- X-ray Crystallography : Resolves bond angles and dihedral distortions (e.g., thiazole-pyridine dihedral angle: 8.5° ± 0.3°) .
Q. What initial biological screening assays are recommended?
Methodological Answer: Standard assays include:
- Kinase Inhibition : PI3Kα enzyme inhibition measured via ADP-Glo™ assay (IC₅₀ values reported for analogs: 12–85 nM) .
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HCT-116, IC₅₀: 1.2–3.5 µM) .
- Solubility and LogP : Shake-flask method (pH 7.4 buffer) and HPLC-based determination (LogP ~3.2 ± 0.1) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
Methodological Answer: Key modifications and their effects:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Bromophenyl | Enhances PI3Kα binding (ΔG = -9.8 kcal/mol) via halogen bonding | |
| Thiazolo[5,4-b]pyridine | Increases metabolic stability (t₁/₂ in microsomes: >60 min) | |
| Sulfonamide Linker | Improves solubility (2.5 mg/mL in PBS) and bioavailability (F% = 45%) | |
| Strategy : Computational docking (AutoDock Vina) guides substitutions at the phenyl ring (e.g., -CF₃ for enhanced lipophilicity) . |
Q. How do researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) are addressed by:
Assay Standardization : Uniform cell lines (e.g., ATCC-certified MCF-7), serum-free media, and controls (e.g., LY294002 for PI3K inhibition) .
Metabolic Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives with 3× higher potency) .
Crystallographic Validation : Co-crystal structures (e.g., PI3Kα-compound complex, PDB ID: 8X2T) confirm binding poses .
Q. What advanced techniques optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors : Reduce side reactions (e.g., sulfonamide hydrolysis) via precise temperature control (50°C ± 1°C) .
- Microwave-Assisted Synthesis : Accelerates cyclocondensation (30 min vs. 6 hours conventional) with 20% higher yield .
- Catalyst Screening : Pd(OAc)₂/XPhos system for Suzuki-Miyaura coupling (TON > 5000) .
Q. How is the compound’s mechanism of action against PI3Kα validated?
Methodological Answer:
- Biochemical Assays : Time-resolved fluorescence (TR-FRET) quantifies ATP competition (Kd = 8.3 nM) .
- RNA Sequencing : Downregulation of AKT/mTOR pathway genes (e.g., 4-fold decrease in p-AKT Ser473) .
- In Vivo Models : Xenograft studies in BALB/c mice (50 mg/kg oral dose, tumor volume reduction: 62% ± 8%) .
Q. Table 1. Comparative IC₅₀ Values for Analogous Compounds
| Compound | PI3Kα IC₅₀ (nM) | HCT-116 IC₅₀ (µM) |
|---|---|---|
| Target Compound | 18 ± 2.1 | 1.5 ± 0.3 |
| 4-Fluoro Analog | 85 ± 6.7 | 3.5 ± 0.6 |
| 2,6-Difluoro-Benzamide | 32 ± 4.2 | 2.1 ± 0.4 |
Q. Table 2. Synthetic Yield Optimization
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Reflux | 68 | 92 |
| Microwave-Assisted | 88 | 98 |
| Continuous Flow | 82 | 96 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
